molecular formula C17H20IN3O3S B11054709 methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11054709
M. Wt: 473.3 g/mol
InChI Key: ICNLZFZXYTZJBP-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the 4-iodo-3,5-dimethyl-1H-pyrazole moiety, which can be synthesized through iodination of 3,5-dimethyl-1H-pyrazole. This intermediate is then reacted with an appropriate acylating agent to introduce the acetyl group.

The next step involves the synthesis of the tetrahydro-1-benzothiophene-3-carboxylate core. This can be achieved through a cyclization reaction of a suitable precursor, followed by esterification to introduce the methyl ester group. The final step is the coupling of the two intermediates through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution of the iodine atom could introduce a variety of functional groups, such as azides or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as cancer treatment or antimicrobial therapy.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include:

    4-iodo-3,5-dimethyl-1H-pyrazole derivatives: These compounds share the pyrazole core and may have similar reactivity and applications.

    Tetrahydro-1-benzothiophene derivatives:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H20IN3O3S

Molecular Weight

473.3 g/mol

IUPAC Name

methyl 2-[[2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H20IN3O3S/c1-9-15(18)10(2)21(20-9)8-13(22)19-16-14(17(23)24-3)11-6-4-5-7-12(11)25-16/h4-8H2,1-3H3,(H,19,22)

InChI Key

ICNLZFZXYTZJBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C)I

Origin of Product

United States

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